molecular formula C10H10ClFO B7877388 4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol

Cat. No.: B7877388
M. Wt: 200.64 g/mol
InChI Key: CTPDEALAUFHHDV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol is an organic compound characterized by the presence of a butenol group attached to a chlorofluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with an appropriate alkene under specific conditions. One common method involves the use of a Grignard reagent, where the aldehyde is reacted with a Grignard reagent derived from an alkyl halide, followed by hydrolysis to yield the desired butenol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes such as tyrosine kinases by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-fluorophenyl)-1-buten-4-ol is unique due to its specific structural features, such as the butenol group and the chlorofluorophenyl ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h2,4-6,10,13H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDEALAUFHHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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